Riboflavin 3'-sulfate

Description

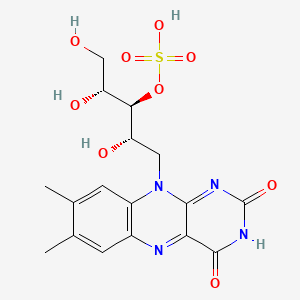

Structure

2D Structure

3D Structure

Properties

CAS No. |

149634-99-1 |

|---|---|

Molecular Formula |

C17H20N4O9S |

Molecular Weight |

456.426 |

IUPAC Name |

[(2S,3S,4R)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,4,5-trihydroxypentan-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(23)14(12(24)6-22)30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m0/s1 |

InChI Key |

NXSAUTNTYKEYKK-SCRDCRAPSA-N |

SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)OS(=O)(=O)O)O |

Synonyms |

riboflavin 3/'-sulfate |

Origin of Product |

United States |

Biosynthesis and Enzymatic Formation of Riboflavin 3 Sulfate

Proposed Biosynthetic Pathways of Flavin Sulfation

While a definitive biosynthetic pathway for Riboflavin (B1680620) 3'-sulfate has not been elucidated, it is hypothesized to occur via a post-synthetic modification of riboflavin. The general mechanism of sulfation in biological systems involves the action of sulfotransferase enzymes.

The incorporation of a sulfate (B86663) group onto a substrate is catalyzed by sulfotransferases (SULTs) nih.gov. These enzymes utilize a universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), which is synthesized from ATP and inorganic sulfate xenotech.com. The proposed mechanism for the formation of Riboflavin 3'-sulfate involves the transfer of the sulfonate group from PAPS to the hydroxyl group at the 3'-position of the ribityl side chain of riboflavin. This reaction is expected to follow a sequential ordered Bi-Bi kinetic mechanism, typical for many sulfotransferases, where PAPS binds to the enzyme first, followed by the binding of the acceptor substrate, in this case, riboflavin. After the transfer of the sulfonate group, 3'-phosphoadenosine-5'-phosphate (PAP) and the sulfated product, this compound, are released.

The general reaction can be summarized as: Riboflavin + PAPS → this compound + PAP

Currently, no specific sulfotransferase enzyme has been identified and characterized to be responsible for the sulfation of riboflavin to produce this compound. However, it is presumed that a yet-to-be-identified sulfotransferase with specificity for flavins is involved. Sulfotransferases are a large and diverse family of enzymes with a wide range of substrate specificities frontiersin.org. The identification and characterization of a "riboflavin sulfotransferase" would be a crucial step in understanding the biosynthesis of this compound.

Table 1: General Classes of Sulfotransferase Enzymes

| Enzyme Class | Substrate Examples | Cellular Location |

| Cytosolic SULTs | Steroids, xenobiotics, neurotransmitters | Cytosol |

| Golgi SULTs | Glycosaminoglycans, proteins | Golgi apparatus |

Based on the small molecule nature of riboflavin, it is plausible that a cytosolic sulfotransferase is involved in its sulfation.

Precursors and Substrate Specificity for this compound Synthesis

The primary precursor for the synthesis of this compound is riboflavin itself. The biosynthesis of riboflavin is a complex process that starts from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate nih.govannualreviews.org. This pathway involves a series of enzymatic steps to construct the characteristic isoalloxazine ring and the ribityl side chain of riboflavin nih.govfrontiersin.org.

The substrate specificity of the putative riboflavin sulfotransferase is currently unknown. It is unclear whether this enzyme exclusively acts on riboflavin or if it can also sulfate other flavin derivatives, such as flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD). Research on other sulfotransferases has shown that they can exhibit a high degree of substrate specificity, often recognizing specific hydroxyl groups on their target molecules nih.govcore.ac.uk. The fact that both this compound and Riboflavin 5'-sulfate have been found in sugar beet roots suggests that either a single enzyme can sulfate different positions on the ribityl chain or multiple flavin-specific sulfotransferases exist nih.gov.

Genetic Determinants and Molecular Regulation of Biosynthetic Enzymes

As no specific enzyme for this compound synthesis has been identified, the genetic determinants and molecular regulation of its biosynthesis remain to be discovered. The regulation of riboflavin biosynthesis in general is known to be complex and varies between organisms. In bacteria, it is often controlled by a riboswitch mechanism at the transcriptional level, where FMN binds to the mRNA of the riboflavin operon and inhibits its expression nih.gov. In flavinogenic yeasts, the regulation is linked to iron availability, with iron deficiency leading to an upregulation of riboflavin synthesis nih.gov.

The observation that this compound accumulates in iron-deficient sugar beet roots suggests a possible link between iron homeostasis and the regulation of the sulfating enzyme nih.gov. It is conceivable that the expression or activity of the specific sulfotransferase is induced under iron-limiting conditions.

Comparative Biosynthesis Across Organisms Exhibiting this compound Production

To date, the only documented natural occurrence of this compound is in the roots of iron-deficient sugar beet (Beta vulgaris) nih.gov. There is no information available on the presence or biosynthesis of this compound in other organisms. Therefore, a comparative analysis of its biosynthesis across different species is not currently possible. The limited known distribution of this compound suggests that its production may be a specialized metabolic adaptation in certain plants under specific environmental conditions.

Table 2: Documented Occurrence of this compound

| Organism | Tissue/Organ | Condition |

| Beta vulgaris (Sugar beet) | Roots | Iron deficiency |

Further research is needed to investigate the potential presence of this compound in other plant species and to explore the possibility of its biosynthesis in microorganisms or animals.

Biochemical Roles and Metabolic Significance of Riboflavin 3 Sulfate

Role in Plant Physiological Processes

The known physiological roles of Riboflavin (B1680620) 3'-sulfate are predominantly centered on its function in plants, specifically in response to nutrient stress. It has been identified as a major accumulating flavin in certain plant species under specific deficiency conditions.

The most well-documented role of Riboflavin 3'-sulfate is its accumulation in the roots of iron-deficient sugar beets (Beta vulgaris). nih.gov Under conditions of iron deficiency, particularly when grown in the presence of calcium carbonate, the roots of these plants exhibit a distinct yellow color and autofluorescence characteristic of flavin compounds. nih.gov Chromatographic analysis revealed that this color is not from riboflavin, FMN, or FAD, but from two novel flavin sulfates. nih.gov

This compound was identified as the predominant flavin, accounting for 82% of the total flavin concentration in the roots of these iron-starved plants. nih.gov The concentration of these flavin sulfates in the root extracts was estimated to be at least 1 mM, a significant accumulation. nih.gov This response suggests a specialized role for this compound in the plant's strategy to cope with and acquire iron under alkaline soil conditions, where iron bioavailability is low. nih.govunav.edu The synthesis of riboflavin and its derivatives is a known response to iron deficiency in plants employing the "Strategy I" iron uptake system. unav.eduoup.com

| Compound | Percentage of Total Flavin Concentration | Estimated Concentration | Reference |

|---|---|---|---|

| This compound | 82% | At least 1 mM (total flavin sulfates) | nih.gov |

| Riboflavin 5'-sulfate | 15% | nih.gov |

Flavins are crucial coenzymes in a vast number of redox reactions, acting as electron carriers in metabolic pathways such as the electron transport chain. oregonstate.edunih.gov Based on the localization of this compound in iron-deficient roots, researchers have hypothesized its involvement in the plant's iron acquisition machinery. nih.gov The accumulation of these flavin sulfates occurs in locations similar to that of high iron reductase activity. nih.gov

Potential Functions as a Metabolic Intermediate in Non-Mammalian Pathways

While this compound plays a clear role in the stress response of sugar beets, its function as a metabolic intermediate in broader non-mammalian pathways is not established. nih.gov A metabolic intermediate is typically a molecule that is a precursor or product in a metabolic pathway, which is then further converted to other molecules. The available evidence suggests that this compound is a terminal product that accumulates in response to a specific stress (iron deficiency) rather than a transient intermediate in a core metabolic pathway. nih.gov

The biosynthetic pathway for riboflavin itself is well-characterized in plants and microorganisms, originating from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. nih.govannualreviews.org However, the specific enzymatic step that adds a sulfate (B86663) group to the 3'-position of the ribityl side chain of riboflavin has not been identified. Its accumulation under specific conditions implies it is synthesized for a particular function rather than being an intermediary in the synthesis of other essential compounds. nih.gov

Interactions with Flavoenzymes and Other Macromolecular Complexes

There is currently no direct scientific evidence documenting the interaction of this compound with flavoenzymes or other macromolecular complexes. The function of flavins as coenzymes is critically dependent on their chemical structure, which allows them to be converted into FMN and FAD. nih.govwikipedia.org This conversion involves the phosphorylation of the hydroxyl group at the 5'-position of the ribityl chain by the enzyme riboflavin kinase. wikipedia.org

The presence of a sulfate group at the 3'-position, rather than a phosphate (B84403) at the 5'-position, makes this compound structurally distinct from FMN. This structural difference likely prevents it from serving as a substrate for FAD synthetase or from binding to the FMN-binding sites of flavoproteins. wikipedia.orgnih.gov Therefore, it is unlikely to function as a direct precursor to canonical flavin coenzymes or to bind to enzymes in the same manner as FMN or FAD. Its role may be independent of the classical flavoenzyme cofactor function and more related to its specific chemical properties as an accumulated small molecule in the root environment. nih.gov

Enzymatic Transformations and Degradation Pathways of this compound

The specific enzymatic pathways for the synthesis and degradation of this compound are largely uncharacterized. Its formation in plants likely involves the action of a sulfotransferase (SOT), an enzyme that catalyzes the transfer of a sulfonate group to a substrate. Plant genomes contain large families of sulfotransferase genes, but the specific enzyme responsible for sulfating riboflavin at the 3'-position has not been identified. nih.gov

Similarly, the enzymatic degradation pathway for this compound is unknown. General degradation pathways for riboflavin are well-known and are often non-enzymatic, such as photodegradation by UV or visible light, which breaks down the molecule into products like lumichrome (B1664701) and lumiflavin. nih.govosu.edunih.gov Riboflavin can also undergo thermal and chemical degradation depending on pH and other conditions. nih.gov It is plausible that this compound could be susceptible to similar non-enzymatic degradation. Enzymatic breakdown would likely require a sulfatase to remove the sulfate group, regenerating riboflavin, which could then enter known metabolic or degradation pathways, but such a specific enzyme has not been described. tandfonline.com

Analytical Methodologies for the Study of Riboflavin 3 Sulfate

Chromatographic Techniques for Separation and Detection

Chromatography stands as a cornerstone for the isolation and detection of specific analytes within complex mixtures. For Riboflavin (B1680620) 3'-sulfate, both high-performance and ultra-high-pressure liquid chromatography have proven to be invaluable tools.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) has been a primary technique for the separation of Riboflavin 3'-sulfate from other flavin compounds. Notably, reversed-phase HPLC has been successfully employed to differentiate this compound from closely related molecules such as riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD). nih.gov This separation is crucial for the accurate identification and subsequent analysis of the compound, particularly in biological extracts where multiple flavins may be present.

The selection of the stationary phase and mobile phase composition is critical for achieving optimal separation. While specific parameters for this compound are not extensively detailed in all literature, typical HPLC methods for riboflavin and its derivatives often utilize C18 columns with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. Gradient elution is commonly used to resolve compounds with different polarities effectively.

Table 1: General HPLC Parameters for Flavin Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 |

| Mobile Phase A | Aqueous buffer (e.g., acetate, phosphate) |

| Mobile Phase B | Methanol or Acetonitrile |

| Detection | UV-Vis or Fluorescence |

Ultra-High-Pressure Liquid Chromatography (UHPLC) for Compound Profiling

Ultra-High-Pressure Liquid Chromatography (UHPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. These features make it an ideal platform for the comprehensive profiling of metabolites, including sulfated compounds, in biological samples.

While specific UHPLC methods dedicated solely to this compound are not widely published, the application of UHPLC coupled with high-resolution mass spectrometry (UHPLC-HRMS) for the untargeted metabolic profiling of urinary sulfate (B86663) metabolites demonstrates the potential of this technique. nih.govfrontiersin.org Such an approach would enable the detection and relative quantification of this compound within a broader metabolic context, providing insights into its biological role and pathways. The increased peak capacity of UHPLC is particularly beneficial for resolving isomeric forms and other closely related flavin sulfates.

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of molecules. Electrospray ionization (ESI) has been the method of choice for the analysis of this compound, providing the means for its unequivocal identification. nih.gov

The high-resolution mass spectrometric data allows for the determination of the elemental composition of the molecule. For this compound, the expected molecular weight would be that of riboflavin (376.36 g/mol ) plus the mass of a sulfate group (SO3), minus the mass of a hydrogen atom, resulting in a monoisotopic mass of approximately 455.08 g/mol for the deprotonated molecule [M-H]⁻.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z (Negative Mode) | Characteristic Fragments |

| [M-H]⁻ | ~455.08 | Loss of SO₃ (neutral loss of 80 Da), HSO₄⁻ (m/z 97) |

Spectroscopic Techniques for Characterization

Spectroscopic methods provide critical information about the chemical bonds and the arrangement of atoms within a molecule, complementing the data obtained from chromatographic and mass spectrometric analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, has been utilized in the structural confirmation of this compound. nih.gov The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The addition of a sulfate group to the 3'-position of the ribityl chain would induce significant changes in the chemical shifts of the neighboring protons compared to those of unmodified riboflavin. Specifically, the proton attached to the 3'-carbon (H-3') and the adjacent protons (H-2' and H-4') would be expected to show downfield shifts due to the electron-withdrawing effect of the sulfate group.

Table 3: Representative ¹H NMR Chemical Shifts (ppm) for Riboflavin (in D₂O)

| Proton | Chemical Shift (ppm) |

| H-6 | ~7.9 |

| H-9 | ~7.8 |

| CH₃-7 | ~2.5 |

| CH₃-8 | ~2.4 |

| Ribityl Protons | 3.6 - 5.0 |

Note: The chemical shifts for the ribityl protons of this compound would be expected to differ, particularly around the 3'-position.

Infrared (IR) Spectrometry

Infrared (IR) spectrometry is a valuable technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum would exhibit characteristic absorption bands for both the riboflavin core and the sulfate group. nih.gov

The sulfate group (SO₄²⁻) typically shows strong absorption bands due to its stretching vibrations. The asymmetric stretching (ν₃) usually appears in the region of 1130-1080 cm⁻¹, while the symmetric stretching (ν₁) is observed around 980 cm⁻¹. The presence of these strong bands, in addition to the characteristic absorptions of the isoalloxazine ring and the hydroxyl groups of the ribityl chain, would provide compelling evidence for the structure of this compound.

Table 4: Key Infrared Absorption Regions for this compound Functional Groups

| Functional Group | Characteristic Absorption Region (cm⁻¹) | Vibration Type |

| O-H (hydroxyl) | 3500 - 3200 | Stretching |

| N-H (amine) | 3400 - 3250 | Stretching |

| C=O (carbonyl) | 1750 - 1650 | Stretching |

| C=C, C=N (aromatic) | 1650 - 1450 | Stretching |

| S=O (sulfate) | 1130 - 1080 | Asymmetric Stretching |

| S-O (sulfate) | ~980 | Symmetric Stretching |

Fluorescence and UV-Vis Spectrophotometric Analysis

Spectrophotometric techniques, particularly those leveraging fluorescence and UV-Visible absorbance, are fundamental in the qualitative and quantitative analysis of flavin compounds. These methods are prized for their sensitivity and the detailed structural information they can provide.

The intrinsic fluorescence of the isoalloxazine ring system in this compound is a key characteristic for its detection and quantification. Upon excitation with ultraviolet or visible light, the molecule emits light at a longer wavelength. The specific wavelengths of maximum excitation and emission are crucial for developing sensitive analytical assays. While precise data for this compound is not extensively documented, the spectral properties of riboflavin offer a foundational reference.

Roots of iron-deficient sugar beets have been observed to exhibit a yellow color and a characteristic autofluorescence typical of flavin compounds, which was later identified as being primarily due to the accumulation of this compound and Riboflavin 5'-sulfate nih.gov. This natural occurrence underscores the inherent fluorescent nature of these sulfated derivatives.

Table 1: Fluorescence Properties of Riboflavin (Reference for this compound)

| Parameter | Wavelength (nm) |

|---|---|

| Excitation Maximum | ~370-375 and ~445-450 |

| Emission Maximum | ~520-530 |

This interactive table provides the typical fluorescence excitation and emission maxima for the parent compound, riboflavin. The addition of a sulfate group at the 3' position is expected to cause slight shifts in these wavelengths.

UV-Vis spectrophotometry measures the absorption of light by a molecule as a function of wavelength. Riboflavin and its derivatives exhibit characteristic absorption bands in both the UV and visible regions, corresponding to π-π* electronic transitions within the isoalloxazine ring. The positions and intensities of these absorption maxima can be influenced by the solvent, pH, and substitution on the ribityl side chain.

Table 2: UV-Vis Absorption Maxima of Riboflavin (Reference for this compound)

| Region | Wavelength (nm) |

|---|---|

| Visible | ~445 |

| UV | ~375 |

| UV | ~267 |

| UV | ~223 |

This interactive table shows the characteristic UV-Vis absorption maxima for riboflavin. The presence of the sulfate group in this compound may lead to minor alterations in the absorption spectrum.

Electrochemical Methods for Detection and Redox Characterization

Electrochemical methods offer a powerful suite of tools for investigating the redox behavior of molecules like this compound and for their sensitive detection. The isoalloxazine ring of flavins is electrochemically active, capable of undergoing reversible two-electron reduction.

Various electrochemical techniques, such as cyclic voltammetry, can be employed for the detection and redox characterization of flavins. These methods involve applying a potential to an electrode and measuring the resulting current. The potential at which oxidation and reduction peaks occur provides information about the redox potentials of the analyte. The magnitude of the peak current can be used for quantitative analysis. The electrochemical behavior of riboflavin has been shown to be enhanced in the presence of certain nanomaterials, leading to more sensitive detection methods bohrium.combohrium.com.

Table 3: Electrochemical Parameters of Riboflavin (Reference for this compound)

| Technique | Parameter | Typical Value (vs. reference electrode) |

|---|---|---|

| Cyclic Voltammetry | Cathodic Peak Potential (Epc) | Dependent on pH and electrode |

| Anodic Peak Potential (Epa) | Dependent on pH and electrode | |

| Formal Redox Potential (E°') | Approximately -0.45 V (at neutral pH) |

This interactive table outlines key electrochemical parameters for riboflavin. The redox potentials for this compound would need to be experimentally determined but are expected to be influenced by the electron-withdrawing nature of the sulfate group.

Regulation of Riboflavin 3 Sulfate Accumulation and Metabolism

Environmental and Nutritional Influences on Production (e.g., Iron Availability)

The accumulation of Riboflavin (B1680620) 3'-sulfate is significantly influenced by specific environmental and nutritional conditions, most notably the availability of iron. Research has identified iron deficiency as a primary trigger for the production and accumulation of this flavin compound, particularly in plants.

In sugar beet (Beta vulgaris), roots of iron-deficient plants exhibit a distinct yellow color and autofluorescence characteristic of flavin compounds, a phenomenon not observed in iron-sufficient control plants. nih.gov Under conditions of iron deficiency, two major flavins accumulate, which have been identified as Riboflavin 3'-sulfate and Riboflavin 5'-sulfate. nih.gov These two compounds are not the more common flavins like riboflavin, flavin mononucleotide (FMN), or flavin adenine (B156593) dinucleotide (FAD). nih.gov

Detailed analysis of the flavin content in iron-deficient sugar beet roots reveals that this compound is the predominant compound, accounting for 82% of the total flavin concentration. nih.gov Riboflavin 5'-sulfate makes up another 15%. nih.gov The concentration of these riboflavin sulfates in the root extracts of iron-deficient plants has been estimated to be at least 1 mM. nih.gov This specific response to iron limitation suggests a specialized role for these sulfated flavins in the plant's strategy to cope with low iron availability. nih.gov Riboflavin deficiency, in general, is known to alter iron metabolism by potentially impairing iron absorption and utilization for hemoglobin synthesis. oregonstate.eduwikipedia.org Correcting a riboflavin deficiency has been shown to improve the response to iron therapy in cases of iron-deficiency anemia. oregonstate.edu

Table 1: Relative Abundance of Flavin Compounds in Iron-Deficient Sugar Beet Roots

| Flavin Compound | Percentage of Total Flavin Concentration |

| This compound | 82% |

| Riboflavin 5'-sulfate | 15% |

| Other Flavins | 3% |

This table summarizes the distribution of major flavin compounds that accumulate in the roots of iron-deficient sugar beet (Beta vulgaris), as identified by reversed-phase high-performance liquid chromatography. nih.gov

Transcriptional and Post-Translational Regulation of Related Enzymes

The synthesis of this compound inherently depends on the availability of its precursor, riboflavin. Therefore, the regulation of enzymes within the riboflavin biosynthesis pathway is critical to the potential for this compound accumulation. The regulation of this pathway occurs at both the transcriptional and translational levels and varies across different organisms.

In many bacteria, a key regulatory mechanism involves FMN riboswitches, which are structured RNA elements in the 5' untranslated region of mRNAs for riboflavin biosynthesis genes. mdpi.comnih.gov When intracellular levels of FMN (a direct product of riboflavin) are high, FMN binds to the riboswitch, causing a conformational change that can terminate transcription or block translation initiation, thereby down-regulating the riboflavin synthesis operon. mdpi.comnih.gov In Gram-positive bacteria, this regulation typically happens through transcriptional attenuation, while in most Gram-negative bacteria, it occurs at the level of translation initiation. nih.gov The protein RibR in Bacillus subtilis can override this FMN-induced shutdown, allowing for gene expression even with high FMN levels, thereby coupling riboflavin metabolism to sulfur metabolism. pnas.org

In fungi and archaea, the regulation differs. In the yeast Ashbya gossypii, riboflavin production is linked to sporulation and oxidative stress, with key transcriptional regulators including SEF1 (an enhancer) and TUP1 (a repressor that responds to iron availability). mdpi.com In Archaea, a bifunctional enzyme, Riboflavin Kinase/Regulator (RbkR), controls riboflavin biosynthesis and transport genes. nih.gov This protein contains both a riboflavin kinase domain and a DNA-binding domain. nih.gov Its ability to bind to DNA is suppressed by FMN, the product of its own kinase activity, thus creating a feedback loop to control the expression of riboflavin synthesis and transport genes. nih.gov

While these mechanisms control the production of the precursor riboflavin, specific transcriptional or post-translational regulation of the sulfotransferase enzyme that catalyzes the final step—the sulfation of riboflavin to form this compound—is not yet well-documented.

Table 2: Examples of Regulatory Mechanisms for Riboflavin Biosynthesis Enzymes

| Organism Group | Regulatory Mechanism | Key Elements | Effect |

| Bacteria (e.g., B. subtilis) | Transcriptional/Translational Attenuation | FMN Riboswitch (RFN element) | High FMN levels repress gene expression. mdpi.comnih.gov |

| Fungi (e.g., A. gossypii) | Transcriptional Regulation | SEF1, TUP1 transcription factors | Modulate gene expression in response to signals like oxidative stress and iron levels. mdpi.com |

| Archaea | Transcriptional Regulation | RbkR (bifunctional kinase/regulator) | FMN inhibits the DNA-binding activity of RbkR, repressing gene expression. nih.gov |

Transport Mechanisms and Cellular Localization

The transport of flavins across cell membranes is a mediated process carried out by a specific family of transporter proteins. In humans, three riboflavin transporters have been identified: RFVT1, RFVT2, and RFVT3, encoded by the genes SLC52A1, SLC52A2, and SLC52A3, respectively. nih.gov These transporters are crucial for the absorption, distribution, and reabsorption of riboflavin, ensuring its availability for conversion into the active coenzymes FMN and FAD. nih.govrepec.org

These transporters exhibit specific tissue distribution patterns. nih.gov

RFVT1 is primarily expressed in the small intestine and the placenta. nih.gov

RFVT2 is found ubiquitously throughout the body but has significantly high expression in the brain. nih.gov

RFVT3 is predominantly located in the small intestine, testes, and prostate. wikipedia.orgnih.gov

While these mechanisms are established for riboflavin, specific transporters for this compound have not been characterized. However, the localization of this compound has been investigated in the context of its accumulation in iron-deficient sugar beet roots. Studies show that the localization of riboflavin sulfates within these roots is similar, but not identical, to the localization of high iron reductase activity. nih.gov This suggests that this compound is concentrated in specific regions of the root where processes related to iron uptake and metabolism are highly active, reinforcing its proposed role in the plant's response to iron deficiency. nih.gov Within cells, the uptake of riboflavin can be driven by endocytosis, with subsequent trafficking to mitochondria. frontiersin.org

Table 3: Human Riboflavin Transporters (RFVT) and Their Primary Localization

| Transporter | Gene | Primary Cellular Localization |

| RFVT1 | SLC52A1 | Small Intestine, Placenta nih.gov |

| RFVT2 | SLC52A2 | Brain, Ubiquitous nih.gov |

| RFVT3 | SLC52A3 | Small Intestine, Testes, Prostate wikipedia.orgnih.gov |

Comparative Biochemistry and Evolutionary Considerations

Distribution and Occurrence of Riboflavin (B1680620) 3'-Sulfate in Diverse Biological Systems

The known distribution of Riboflavin 3'-sulfate is, at present, remarkably specific. The primary and most well-documented instance of its natural occurrence is in the roots of the sugar beet (Beta vulgaris) when subjected to iron deficiency. nih.gov Under these conditions, the roots exhibit a distinct yellowing and autofluorescence, characteristic of flavin compounds. nih.gov Detailed analysis has revealed that this coloration is largely attributable to the accumulation of two novel flavin sulfates: this compound and, to a lesser extent, Riboflavin 5'-sulfate. nih.gov In these iron-starved roots, this compound constitutes the major fraction of the total flavin content. nih.gov

While the presence of this compound is firmly established in sugar beets under iron-limiting conditions, its occurrence in other biological systems remains largely uncharted territory. Extensive searches of scientific literature have not yet revealed conclusive evidence of its presence in other plants, bacteria, archaea, fungi, or algae. This limited known distribution suggests that this compound may be a specialized metabolite, its synthesis and accumulation perhaps being restricted to specific lineages or triggered by unique environmental cues.

Below is a data table summarizing the known occurrence of this compound:

| Biological System | Organism/Tissue | Conditions of Occurrence | Reference |

| Eukaryota (Plantae) | Beta vulgaris (Sugar Beet) Roots | Iron Deficiency | nih.gov |

This table will be updated as new research emerges on the distribution of this compound in other organisms.

Evolutionary Divergence of Flavin Modification Pathways

The biosynthesis of riboflavin itself is a highly conserved pathway in bacteria, fungi, and plants. wikipedia.org However, the subsequent modification of riboflavin into its various derivatives, including this compound, points to the evolutionary divergence of metabolic pathways. The sulfation of molecules is a common biochemical reaction catalyzed by a diverse family of enzymes known as sulfotransferases. These enzymes are found across all domains of life and play crucial roles in detoxification, hormone regulation, and the modification of a wide array of biomolecules.

The specific enzymes responsible for the sulfation of riboflavin to produce this compound have not yet been definitively identified. It is hypothesized that a specific sulfotransferase, likely belonging to the plant sulfotransferase family, is responsible for this modification. The evolution of such an enzyme would represent a case of neofunctionalization, where an existing sulfotransferase gene duplicated and evolved a new substrate specificity for riboflavin. This evolutionary innovation would have provided a selective advantage to organisms facing particular environmental challenges, such as nutrient-poor soils.

The divergence of flavin modification pathways can be seen in the variety of flavin derivatives found in nature. While FMN and FAD are the most common and essential flavin coenzymes, the existence of molecules like this compound highlights the metabolic plasticity and evolutionary creativity of living organisms in adapting their biochemical toolkit.

Role of this compound in Biological Adaptation

The accumulation of this compound in the roots of iron-deficient sugar beets strongly suggests a role in the plant's adaptation to low iron availability. nih.gov Iron is an essential micronutrient for plants, and its deficiency can severely limit growth and productivity. Plants have evolved sophisticated strategies to acquire iron from the soil, and the production of flavins is a key component of this response in many species. nih.govresearchgate.net

Several hypotheses have been proposed for the adaptive role of this compound in this context:

Iron Chelation and Mobilization: One leading hypothesis is that this compound acts as a chelator, binding to and solubilizing iron from the soil, thereby making it more available for uptake by the plant roots. unav.edu The sulfate (B86663) group could potentially alter the chelating properties of the riboflavin molecule, enhancing its effectiveness in specific soil conditions.

Electron Shuttling in Iron Reduction: Another possibility is that this compound participates in redox reactions at the root surface, acting as an electron shuttle to facilitate the reduction of ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), which can then be transported into the root cells.

Signaling Molecule: It is also conceivable that this compound functions as a signaling molecule, either within the plant to regulate iron homeostasis pathways or in the rhizosphere to influence the microbial community in a way that benefits the plant's iron nutrition.

The observation that exogenous application of riboflavin can enhance tolerance to other abiotic stresses, such as salinity and drought, in various plant species further underscores the adaptive significance of flavin metabolism. nih.govresearchgate.netnih.gov While these studies have focused on riboflavin itself, they open up the possibility that modified flavins like this compound could have even more specialized roles in stress adaptation. The elucidation of the precise functions of this intriguing molecule will undoubtedly provide deeper insights into the intricate ways in which organisms adapt to their ever-changing environments.

Advanced Research Directions and Emerging Concepts

Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of riboflavin (B1680620) from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate is a well-characterized pathway in bacteria, fungi, and plants sci-hub.seresearchgate.net. However, the specific enzymatic machinery responsible for the sulfation of riboflavin to form Riboflavin 3'-sulfate remains undiscovered. This represents a significant frontier in understanding flavin metabolism, particularly in plants responding to environmental stress.

In plants, the general mechanism for sulfation involves a family of enzymes called sulfotransferases (SOTs). These enzymes catalyze the transfer of a sulfonate group (SO3) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl group on a substrate molecule nih.gov. It is highly probable that a novel, yet-to-be-identified sulfotransferase is responsible for the specific sulfation of the 3'-hydroxyl group on the ribityl side chain of riboflavin.

Future research will likely focus on identifying the gene encoding this putative "riboflavin 3'-sulfotransferase." A promising approach involves comparative transcriptomics of Beta vulgaris (sugar beet) roots grown under iron-sufficient and iron-deficient conditions, as the accumulation of this compound is dramatically induced by iron deficiency wikipedia.org. By identifying sulfotransferase genes that are highly upregulated under iron starvation, researchers can select candidates for heterologous expression and subsequent biochemical assays to confirm their substrate specificity for riboflavin.

Table 1: Key Enzymes in Riboflavin Biosynthesis and Proposed Sulfation

| Enzyme/Step | Gene (Example Organism) | Substrate(s) | Product(s) | Status |

|---|---|---|---|---|

| GTP Cyclohydrolase II | ribA (B. subtilis) | GTP | 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinedione 5′-phosphate | Characterized |

| 3,4-Dihydroxy-2-butanone 4-phosphate Synthase | ribB (B. subtilis) | Ribulose 5-phosphate | 3,4-dihydroxy-2-butanone 4-phosphate | Characterized |

| Lumazine Synthase | ribH (B. subtilis) | Pyrimidinedione derivative + DHBP | 6,7-dimethyl-8-ribityllumazine | Characterized |

| Riboflavin Synthase | ribE (B. subtilis) | 6,7-dimethyl-8-ribityllumazine | Riboflavin | Characterized |

| PAPS Synthesis | N/A | ATP + Sulfate (B86663) | 3'-phosphoadenosine 5'-phosphosulfate (PAPS) | Characterized |

| Riboflavin 3'-Sulfotransferase | Undiscovered | Riboflavin + PAPS | This compound | Hypothesized |

Investigation of Novel Biochemical Reactions Catalyzed by or Involving this compound

The discovery of this compound in the roots of iron-deficient sugar beets has led to the hypothesis that it plays a crucial role in iron acquisition wikipedia.org. In many microorganisms, secreted flavins act as extracellular electron shuttles, facilitating the reduction of insoluble ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺), which can then be transported into the cell. It is proposed that this compound performs a similar function in the rhizosphere of sugar beets as part of a "turbo" iron-reducing system wikipedia.org.

The sulfonate group is strongly electron-withdrawing and would be expected to alter the redox potential of the flavin's isoalloxazine ring system. This modification could enhance its ability to accept electrons from root-surface reductases and efficiently donate them to external Fe³⁺ complexes.

Emerging research directions include:

Electrochemical Analysis: Characterizing the redox potential of purified this compound compared to unmodified riboflavin to determine how sulfation impacts its electron transfer capabilities.

In Vitro Reduction Assays: Using purified this compound in cell-free systems to test its ability to mediate the reduction of various Fe³⁺ compounds, such as ferric citrate or iron oxides.

Spectroscopic Studies: Investigating the interaction of this compound with iron and root-membrane proteins to elucidate the mechanism of electron transfer.

These studies will be critical in confirming the hypothesized role of this novel flavin in plant iron metabolism and could reveal new biochemical principles of flavin-mediated redox reactions.

Application of Systems Biology and Metabolomics to Flavin Sulfation Pathways

Understanding the physiological context of this compound requires a systems-level approach. Metabolomics and proteomics have already proven to be powerful tools for investigating the response of Beta vulgaris to iron deficiency.

A key study combined 2-D gel electrophoresis with mass spectrometry to analyze the proteome and GC-MS for the metabolome of sugar beet root tips under iron-deficient and iron-sufficient conditions. The major findings relevant to flavin sulfation are summarized below.

Table 2: Proteomic and Metabolomic Changes in Iron-Deficient Beta vulgaris Root Tips

| Molecule Type | Identified Molecule | Change under Fe Deficiency | Implication |

|---|---|---|---|

| Protein | 6,7-dimethyl-8-ribityllumazine (DMRL) synthase | Marked Increase | Upregulation of the riboflavin biosynthetic pathway |

| Metabolite | Glycolytic intermediates | Increase | Reorganization of carbon metabolism to support reductive processes |

| Metabolite | TCA cycle intermediates | Increase | Increased respiratory activity to generate reducing power (e.g., NADH, FADH₂) |

| Metabolite | Raffinose Family Oligosaccharides (RFOs) | Marked Increase | Potential role in signaling or mitigating oxidative stress |

| Metabolite | Flavins | Accumulation of this compound and 5'-sulfate | End product of the upregulated pathway, likely for iron reduction wikipedia.org |

These results demonstrate a coordinated metabolic response to iron deficiency, where carbon metabolism is re-routed to increase the production of reducing power and biosynthetic precursors. This, in turn, fuels a highly upregulated riboflavin synthesis pathway, leading to the accumulation of sulfated flavins in the roots.

Future systems biology research could integrate these 'omics' datasets with transcriptomic data to build comprehensive metabolic models. Such models would help identify regulatory hubs and transcription factors that control the flavin sulfation pathway and its connection to iron homeostasis, potentially revealing new targets for engineering crops with enhanced nutrient acquisition capabilities.

Q & A

Q. Table 1. Key Parameters for Microbial Production of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.